molecular formula C22H26N2O4 B14420863 2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 82810-69-3

2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]

Katalognummer: B14420863
CAS-Nummer: 82810-69-3
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: NMOQAIACVKSIGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] is a complex organic compound characterized by the presence of a piperazine ring and methoxyphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(1,4-Piperazinediyl)bis[2-(3,4-dimethoxyphenyl)ethanone]
  • 1,1’-(1,4-Piperazinediyl)bis[2-(diethylamino)ethanone]

Uniqueness

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] is unique due to its specific structural features, such as the presence of methoxy groups and the piperazine ring.

Eigenschaften

CAS-Nummer

82810-69-3

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-27-19-7-3-17(4-8-19)21(25)15-23-11-13-24(14-12-23)16-22(26)18-5-9-20(28-2)10-6-18/h3-10H,11-16H2,1-2H3

InChI-Schlüssel

NMOQAIACVKSIGN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.